molecular formula C10H18ClNO2 B1474774 3-Chloro-1-(3-(methoxymethyl)piperidin-1-yl)propan-1-one CAS No. 1694487-07-4

3-Chloro-1-(3-(methoxymethyl)piperidin-1-yl)propan-1-one

Cat. No.: B1474774
CAS No.: 1694487-07-4
M. Wt: 219.71 g/mol
InChI Key: ADSRKEVBVLUCJY-UHFFFAOYSA-N
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Description

3-Chloro-1-(3-(methoxymethyl)piperidin-1-yl)propan-1-one is a chloro-substituted propan-1-one derivative featuring a piperidine ring modified with a methoxymethyl group at the 3-position. The chloro group at the 3-position of the propanone backbone is reactive, enabling nucleophilic substitutions or conjugations with amines, amino acids, or heterocycles . The methoxymethyl substituent on the piperidine ring may enhance solubility and metabolic stability compared to hydrophobic analogs, as seen in related compounds with hydrophilic groups .

Properties

IUPAC Name

3-chloro-1-[3-(methoxymethyl)piperidin-1-yl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18ClNO2/c1-14-8-9-3-2-6-12(7-9)10(13)4-5-11/h9H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADSRKEVBVLUCJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1CCCN(C1)C(=O)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Chloro-1-(3-(methoxymethyl)piperidin-1-yl)propan-1-one is a synthetic organic compound that has garnered interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound features a chloro group, a piperidine ring, and a ketone functional group, which are known to contribute to its reactivity and biological interactions.

  • Molecular Formula: C11H20ClNO2
  • Molecular Weight: 233.73 g/mol
  • CAS Number: 2098084-59-2

Synthesis Methods

The synthesis of this compound typically involves the reaction of 3-chloropropanone with 3-(methoxymethyl)piperidine. This reaction is usually facilitated by a base such as sodium hydroxide or potassium carbonate under controlled conditions to promote nucleophilic substitution. The reaction parameters, including temperature and solvent choice, are critical for optimizing yield and purity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes or receptors. The compound may function as an inhibitor or modulator of these targets, influencing various biochemical pathways.

Antifungal Activity

Recent studies have highlighted the antifungal potential of piperidine derivatives, including those similar to this compound. For example, piperidine-based derivatives have demonstrated efficacy against Candida auris, a pathogen known for its resistance to conventional antifungal treatments. These studies suggest that compounds with similar structures may induce apoptotic cell death and disrupt cellular integrity in fungal cells, thereby showcasing their therapeutic potential against resistant strains .

Case Studies and Research Findings

Several studies have investigated the biological effects of piperidine derivatives:

  • Antifungal Studies : A study synthesized novel piperidine derivatives that showed significant antifungal activity against C. auris, with minimum inhibitory concentration (MIC) values ranging from 0.24 to 0.97 μg/mL. These compounds were found to disrupt the plasma membrane of fungal cells, leading to cell death .
  • Mechanistic Insights : Research has indicated that certain piperidine derivatives can induce apoptosis and cell cycle arrest in fungal pathogens. This suggests that compounds like this compound could be valuable in developing new antifungal therapies .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaBiological Activity
3-Chloro-1-(4-methoxyphenyl)propan-1-oneC10H13ClO2Antimicrobial
3-Chloro-1-(3-methylpiperidin-1-yl)propan-1-oneC11H20ClNAnalgesic properties

The presence of the piperidine ring in these compounds enhances their interaction with biological targets, potentially increasing their efficacy compared to non-piperidine counterparts.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 3-Chloro-1-(3-(methoxymethyl)piperidin-1-yl)propan-1-one is C10H18ClNO2C_{10}H_{18}ClNO_2, and its molecular weight is approximately 219.71 g/mol. The compound features a piperidine ring that is substituted with a methoxymethyl group and a chloro group, which are critical for its biological activity.

Medicinal Chemistry

One of the primary applications of this compound is in the field of medicinal chemistry. It serves as a precursor or building block for synthesizing various pharmaceutical agents. Its structural characteristics allow it to interact with biological targets effectively, making it suitable for developing new therapeutic agents.

Neuropharmacology

Research indicates that compounds related to piperidine derivatives often exhibit significant neuropharmacological activities. The unique structure of this compound suggests potential interactions with neurotransmitter systems, particularly those involving dopamine and serotonin receptors. Such interactions are crucial for developing treatments for neurological disorders such as depression and anxiety.

Glycine Transporter Inhibition

Recent studies have highlighted the potential of piperidine derivatives as inhibitors of glycine transporters (GlyT). GlyT inhibitors are being explored for their therapeutic potential in treating schizophrenia and other neuropsychiatric disorders. The design of GlyT inhibitors often involves modifying existing piperidine structures to enhance their inhibitory activity .

Case Study 1: Synthesis and Evaluation of Piperidine Derivatives

In a study focused on synthesizing novel piperidine derivatives, researchers utilized this compound as a key intermediate. The resulting compounds were evaluated for their binding affinity to various receptors, showing promising results that warrant further investigation into their pharmacological profiles .

Case Study 2: Neuropharmacological Screening

Another research project involved screening several piperidine-based compounds for neuropharmacological effects. The study found that modifications to the methoxymethyl group significantly influenced the compounds' activity at serotonin receptors, suggesting that this compound could be a valuable scaffold for developing new antidepressants .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings/References
Medicinal ChemistryBuilding block for synthesizing pharmaceutical agentsUsed in synthesis of various derivatives
NeuropharmacologyPotential interactions with neurotransmitter systemsPromising results in receptor binding studies
Glycine Transporter InhibitionDevelopment of GlyT inhibitors for neuropsychiatric disordersEnhanced activity in modified derivatives

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 3-Chloro-1-(3-(methoxymethyl)piperidin-1-yl)propan-1-one with structurally related compounds based on molecular weight, substituents, and key properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
This compound (Target) C₁₁H₁₉ClNO₂ 231.73* 3-(methoxymethyl)piperidin-1-yl Hypothesized enhanced solubility due to methoxymethyl group; reactive chloro group
3-Chloro-1-(thiophen-2-yl)propan-1-one C₇H₇ClOS 174.64 Thiophen-2-yl Undergoes reduction to alcohols; used in Friedel-Crafts acylation studies
3-Chloro-1-(10H-phenothiazine-10-yl)propan-1-one C₁₆H₁₃ClNOS 302.80 Phenothiazine Precursor for antipsychotic drug analogs; forms conjugates via nucleophilic substitution
3-Chloro-1-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)propan-1-one C₁₂H₁₈ClN₃O 255.74 4-(1-methylpyrazol)piperidin-1-yl Discontinued commercial product; used in kinase inhibitor research
3-Chloro-1-[4-(thiomorpholin-4-yl)piperidin-1-yl]propan-1-one C₁₂H₂₁ClN₂OS 276.83 4-(thiomorpholin-4-yl)piperidin-1-yl Sulfur-containing analog; potential for metal coordination or redox activity
3-Chloro-1-(5H-dibenz[b,f]azepine-5-yl)propan-1-one C₁₈H₁₅ClNO 296.77 Dibenzazepine Key intermediate for amino acid conjugates with radical scavenging activity

*Calculated molecular weight.

Preparation Methods

Starting Materials and Reagents

Reaction Conditions

  • The acylation reaction is conducted under anhydrous conditions to prevent hydrolysis of acyl chlorides.
  • Temperature control is crucial, often maintained at 0°C to room temperature to avoid side reactions.
  • The reaction mixture is stirred for 1–3 hours until completion, monitored by TLC or HPLC.

Typical Procedure

  • Preparation of 3-(methoxymethyl)piperidine : This intermediate can be synthesized by alkylation of piperidine with chloromethyl methyl ether under basic conditions.

  • Acylation Step :

    • Dissolve 3-(methoxymethyl)piperidine in anhydrous solvent.
    • Add a base such as triethylamine to the solution.
    • Slowly add 3-chloropropanoyl chloride dropwise at 0°C.
    • Stir the mixture at room temperature for 1–3 hours.
    • Quench the reaction with water and extract the product using organic solvents.
    • Purify by column chromatography or recrystallization.

Research Findings and Optimization

  • The reaction yield is typically high (>70%) when conducted under anhydrous conditions with controlled temperature.
  • Use of triethylamine as the base is preferred for efficient HCl scavenging without side reactions.
  • Solvent choice affects the reaction rate and purity; dichloromethane and chloroform are commonly used due to good solubility of reactants.
  • Purification via silica gel chromatography with appropriate eluents (e.g., ethyl acetate/hexane mixtures) yields the compound in high purity.

Data Table: Summary of Preparation Parameters

Parameter Details
Starting Material 3-(Methoxymethyl)piperidine
Acylating Agent 3-Chloropropanoyl chloride
Base Triethylamine or pyridine
Solvent Dichloromethane, THF, or chloroform
Temperature 0°C to room temperature
Reaction Time 1–3 hours
Yield Typically >70%
Purification Silica gel chromatography or recrystallization
Analytical Methods TLC, HPLC, NMR, MS for product confirmation

Comparative Notes on Related Compounds

  • The closely related compound 2-chloro-1-(3-(methoxymethyl)piperidin-1-yl)propan-1-one shares similar synthetic routes but differs in the position of the chloro substituent on the propanone chain, which may require slight modifications in reaction conditions.
  • Literature on glycine transporter inhibitors involving piperidine derivatives shows the utility of selective acylation and functional group transformations under mild conditions, supporting the robustness of this preparation methodology.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-chloro-1-(3-(methoxymethyl)piperidin-1-yl)propan-1-one, and how can reaction conditions be optimized to minimize impurities?

  • Methodology :

  • Nucleophilic substitution : React 3-(methoxymethyl)piperidine with 3-chloropropanoyl chloride in anhydrous dichloromethane under nitrogen atmosphere. Use triethylamine as a base to neutralize HCl by-products .
  • Purification : Monitor reaction progress via thin-layer chromatography (TLC) and isolate the product via column chromatography (silica gel, ethyl acetate/hexane gradient).
  • By-product mitigation : Optimize stoichiometry (e.g., 1.2:1 molar ratio of acyl chloride to piperidine derivative) and reaction time (6–8 hours at 0–5°C) to suppress chlorinated intermediates, as seen in analogous syntheses .
    • Analytical validation : Confirm purity (>95%) using HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR. Compare retention times/shifts with structurally related compounds (e.g., 3-chloro-1-(4-methylphenyl)propan-1-one ).

Q. How can the molecular structure of this compound be validated using spectroscopic and crystallographic methods?

  • Spectroscopy :

  • ¹H NMR : Expect signals for the piperidine methoxymethyl group (δ 3.3–3.5 ppm, singlet) and the ketone-adjacent chloro group (δ 4.1–4.3 ppm, triplet) .
  • IR : Confirm carbonyl stretch (C=O) at ~1700 cm⁻¹ and C-Cl stretch at ~750 cm⁻¹ .
    • Crystallography :
  • Use SHELXL for single-crystal X-ray refinement. Resolve torsional angles of the piperidine ring and methoxymethyl moiety to validate stereochemistry .
  • Compare unit cell parameters (e.g., space group, Z-value) with analogs like 1-phenyl-3-(piperidin-1-yl)propan-1-one hydrochloride .

Advanced Research Questions

Q. What strategies are effective for resolving contradictions in spectral data during structural elucidation?

  • Case study : Discrepancies in ¹³C NMR signals for the ketone carbon (observed at δ 208 ppm vs. expected δ 210–215 ppm).

  • Hypothesis : Conformational flexibility of the piperidine ring may alter electron density.
  • Resolution :
  • Perform variable-temperature NMR to assess dynamic effects.
  • Compare DFT-calculated chemical shifts (e.g., B3LYP/6-31G*) with experimental data .
  • Reference : Similar challenges were noted in the characterization of 3-chloro-2-(methylamino)-1-(4-methylphenyl)propan-1-one .

Q. How can computational modeling predict the biological activity of this compound, particularly its interaction with enzyme targets like GABA aminotransferase?

  • Methodology :

  • Docking studies : Use AutoDock Vina to model interactions between the compound’s chloro-ketone moiety and the active site of GABA-AT (PDB ID: 1OHV). Prioritize hydrogen bonding with Arg192 and hydrophobic interactions with Phe64 .
  • MD simulations : Run 100-ns simulations (GROMACS) to assess binding stability. Monitor RMSD of the ligand-enzyme complex.
    • Validation : Compare results with experimental IC₅₀ values of analogs (e.g., 3-chloro-1-(4-hydroxyphenyl)propan-1-one showed sub-micromolar inhibition ).

Q. What are the best practices for analyzing reaction by-products, and how can they inform synthetic route optimization?

  • Case study : Detection of 3-chloro-1-(3-(methoxymethyl)piperidin-1-yl)propan-2-one as a by-product.

  • Analytical workflow :
TechniqueTargetExpected Result
GC-MSChlorinated isomersm/z 230 (M⁺ for by-product)
HPLC-PDARetention time shiftΔt = 1.2 min (by-product vs. product)
  • Root cause : Incomplete substitution due to steric hindrance at the piperidine nitrogen.
  • Mitigation : Use bulkier bases (e.g., DBU) to enhance nucleophilicity or switch to polar aprotic solvents (DMF) .

Q. How does the methoxymethyl group on the piperidine ring influence the compound’s physicochemical properties?

  • Key parameters :

  • LogP : Calculated (ChemAxon) LogP = 1.8 vs. 2.3 for non-methoxymethyl analogs, indicating improved solubility.
  • pKa : The methoxymethyl group lowers basicity of the piperidine nitrogen (predicted pKa ~7.5 vs. ~9.0 for unsubstituted piperidine) .
    • Impact on bioactivity : Enhanced blood-brain barrier penetration compared to hydroxylated analogs (e.g., 3-chloro-1-(4-hydroxyphenyl)propan-1-one ).

Methodological Resources

  • Crystallography : SHELXL refinement protocols for resolving torsional strain in heterocycles .
  • Spectral databases : PubChem entries for analogous chlorinated propanones (e.g., 3-chloro-1-(4-methoxyphenyl)propan-1-one ).
  • Synthetic protocols : Recrystallization in ethanol/diethyl ether for hydrochloride salt formation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Chloro-1-(3-(methoxymethyl)piperidin-1-yl)propan-1-one
Reactant of Route 2
Reactant of Route 2
3-Chloro-1-(3-(methoxymethyl)piperidin-1-yl)propan-1-one

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